N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

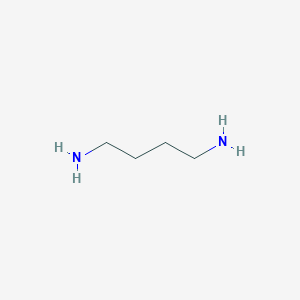

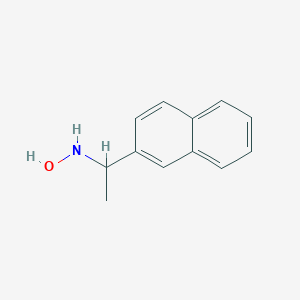

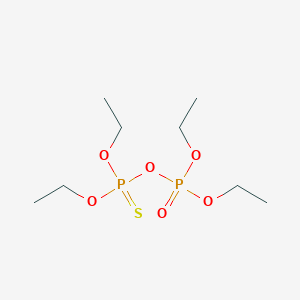

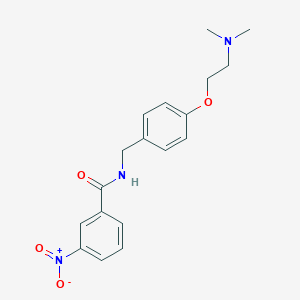

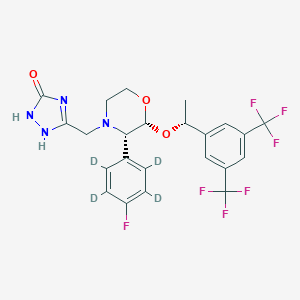

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is a chemical compound with the CAS Number: 111525-02-1 . Its IUPAC name is 2-[1-(hydroxyamino)ethyl]naphthalene . The molecular weight of this compound is 187.24 .

Molecular Structure Analysis

The molecular formula of “N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is C12H13NO . The InChI code for this compound is 1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 .Physical And Chemical Properties Analysis

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” has a molecular weight of 187.24 .Scientific Research Applications

Chemical Properties and Manufacturing

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is a chemical compound with the CAS Number: 111525-02-1 and a molecular weight of 187.24 .

Use in Synthesis of Push-Pull Molecules

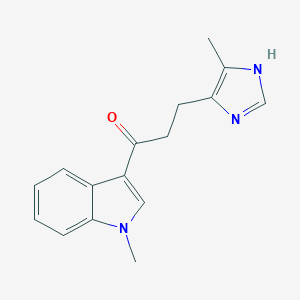

This compound is used in the synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor . These molecules, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), show interesting optical properties like solvatochromism .

Potential Application in Alzheimer’s Research

The push-pull molecules synthesized using “N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” have the potential to label protein aggregates formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s . Researchers are looking for FDDNP analogs that show better specificity for tau protein aggregates, which are characteristic for neurodegeneration caused by repetitive mild trauma .

Use in Synthesis of Antimicrobial Compounds

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” may be used in the synthesis of antimicrobial compounds . These compounds have shown in vitro antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .

Use in Synthesis of Novel Isoindolinone Antioxidants

This compound is used in the synthesis of novel isoindolinone antioxidants . These antioxidants are derived from the ascomycete Daldinia concentrica .

Use in Chemical and Biological Sciences

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is used in various fields of chemical and biological sciences . The reaction involving this compound is practical and has many catalytic systems developed and studied .

Safety and Hazards

properties

IUPAC Name |

N-(1-naphthalen-2-ylethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXGFKZGWPEIDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443689 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine | |

CAS RN |

111525-02-1 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)